N-[(4-fluorophenyl)methyl]piperidine-2-carboxamide, also known as N-(4-fluorobenzyl)piperidine-2-carboxamide, is a chemical compound with the molecular formula CHFNO and a molecular weight of 236.29 g/mol. It is classified as an amide due to the presence of the carboxamide functional group. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of antipsychotic drugs and other pharmaceutical agents .
The synthesis of N-[(4-fluorophenyl)methyl]piperidine-2-carboxamide typically involves several key steps:
The reaction conditions, including temperature and solvent choice, can significantly affect yield and purity. Typically, reactions are conducted under controlled temperatures to optimize the formation of the amide bond while minimizing side reactions .
N-[(4-fluorophenyl)methyl]piperidine-2-carboxamide features a piperidine ring substituted with a 4-fluorobenzyl group at one nitrogen atom and a carboxamide functional group at the second position on the piperidine ring.
N-[(4-fluorophenyl)methyl]piperidine-2-carboxamide can participate in various chemical reactions:
The specific reagents used for these reactions will depend on desired outcomes, such as functional group transformations or modifications of the aromatic system.
The mechanism of action for N-[(4-fluorophenyl)methyl]piperidine-2-carboxamide is largely related to its interactions with neurotransmitter systems in the brain. As an intermediate in antipsychotic drug synthesis, it may influence dopaminergic pathways by modulating dopamine receptor activity.
Relevant data indicates that proper handling and storage conditions are essential to maintain compound integrity .
N-[(4-fluorophenyl)methyl]piperidine-2-carboxamide has several scientific uses:
The piperidine ring is typically constructed via intramolecular cyclization or hydrogenation reactions. One prevalent method involves reductive amination of glutaraldehyde derivatives, where a primary amine precursor undergoes ring closure under hydrogenation conditions (e.g., 10% Pd/C, H₂, 50–60 psi). This approach achieves yields of 70–85% but requires stringent control of reaction time (4–6 hr) to prevent over-reduction [3] . Alternative routes employ Dieckmann condensation of diethyl pimelate derivatives, followed by decarboxylation, which provides enantiomeric enrichment but suffers from lower yields (50–60%) [3]. For N-substituted piperidines, reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane at ambient temperature offers superior stereoselectivity (dr > 95:5) [7].
The 4-fluorobenzyl moiety is incorporated early in the synthesis to avoid side reactions. Direct electrophilic fluorination using Selectfluor™ on benzyl precursors is feasible but low-yielding (<40%) due to regiochemical challenges [10]. Preferred methods involve Ullmann-type coupling between 4-fluorobenzyl bromide and piperidine-2-carboxylic acid esters. Optimized conditions (K₂CO₃, DMF, 80°C, 12 hr) achieve 88–92% yields, with copper(I) iodide catalysis suppressing N-alkylation impurities . Microwave-assisted reactions (150°C, 30 min) further enhance efficiency while maintaining regioselectivity [10].
Carboxamide formation employs activated ester intermediates or direct coupling agents. Piperidine-2-carboxylic acid is converted to its acid chloride (SOCl₂, reflux), followed by reaction with 4-fluorobenzylamine in tetrahydrofuran (THF) with triethylamine base, yielding 75–80% product [7]. For enhanced purity (>99%), carbodiimide-mediated coupling using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane is preferred, though it requires chromatographic purification [9]. Industrial-scale processes utilize continuous flow reactors with mixed anhydride intermediates (ethyl chloroformate, −20°C) to minimize epimerization [7].
Table 1: Cyclization Methods for Piperidine Core Synthesis
Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
Reductive Amination | Pd/C, H₂ (50 psi), MeOH, 6 hr | 85 | 98 | High atom economy |
Dieckmann Condensation | NaOEt, EtOH, reflux; then HCl | 55 | 90 | Enantioselectivity |
Borohydride Reduction | NaBH(OAc)₃, CH₂Cl₂, rt, 12 hr | 78 | 95 | Mild conditions, stereocontrol |
Asymmetric synthesis leverages chiral auxiliaries or transition-metal catalysts. (S)-Proline-derived auxiliaries enable diastereoselective piperidine formation (de 90%), though auxiliary removal lowers net yields [10]. Pd-catalyzed hydrogenation with (R)-BINAP ligands achieves enantiomeric excess (ee) of 94% for trans-2-substituted piperidines at 10 mol% loading [10]. Enzymatic resolution using Candida antarctica lipase B selectively hydrolyzes undesired ester enantiomers (ee >98%), but scales poorly beyond laboratory settings [7].
Table 2: Solvent Optimization for Key Reactions
Reaction Step | Optimal Solvent | Temperature (°C) | Yield (%) | Major Impurity |
---|---|---|---|---|
Piperidine Alkylation | DMF | 80 | 92 | Dialkylated piperidine (<0.5%) |
Carboxamide Coupling | CH₂Cl₂ (anhydrous) | 25 | 88 | Ester hydrolysis product (2%) |
Final Recrystallization | Ethanol:H₂O (4:1) | 0–4 | 90 | Unreacted amine (<0.3%) |
Three dominant routes are evaluated:1. Linear Synthesis (Piperidine → Fluorobenzylation → Carboxamide):- Advantages: High purity (99%) via intermediate crystallization.- Drawbacks: Long route (6 steps); overall yield 42% [2].2. Convergent Synthesis (Pre-formed fluorobenzylamine + Piperidine ester):- Advantages: Fewer steps (3 steps); microwave acceleration feasible.- Drawbacks: Requires chromatographic purification; epimerization risk at C2 (∼5%) [7].3. One-Pot Tandem Approach:- Procedure: Reductive amination/cyclization followed by in situ acylation.- Efficiency: 68% yield; reduces solvent use by 40%.- Limitations: Complex impurity profile; specialized equipment needed [3].
Table 3: Synthetic Pathway Efficiency Comparison
Parameter | Linear Synthesis | Convergent Synthesis | Tandem Approach |
---|---|---|---|
Total Steps | 6 | 3 | 2 |
Overall Yield (%) | 42 | 65 | 68 |
Purity (HPLC, %) | 99.5 | 97 | 95 |
Scalability | Pilot scale (kg) | Lab scale (g) | Bench scale (100g) |
Pathway selection hinges on application: linear synthesis suits pharmaceutical GMP production, while convergent methods serve exploratory medicinal chemistry [2] [7].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3